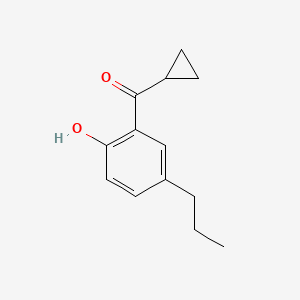
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a propyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone can be synthesized through a one-pot cyclopropanation method. This involves the reaction of a phenyl methanone derivative with a cyclopropylating agent under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes. These processes are optimized for large-scale production, ensuring consistency and cost-effectiveness. The compound is often synthesized in specialized reactors that allow for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, cyclopropyl ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, modulating their activity. The hydroxy and propyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Cyclopropyl(2-hydroxyphenyl)methanone
- Cyclopropyl(2-hydroxy-4-propylphenyl)methanone
- Cyclopropyl(2-hydroxy-3-propylphenyl)methanone
Comparison: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is unique due to the specific positioning of the hydroxy and propyl groups on the phenyl ring. This positioning affects its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the cyclopropyl group also imparts unique steric and electronic properties that influence its interactions in various chemical and biological systems.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
cyclopropyl-(2-hydroxy-5-propylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-2-3-9-4-7-12(14)11(8-9)13(15)10-5-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3 |
InChI Key |
UNVDWZTWULDFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















